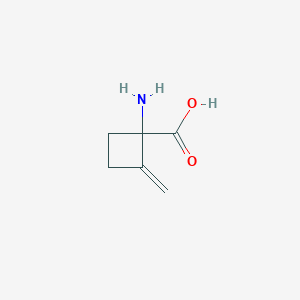
Benzoyl chloride, 4-nitro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-nitro-, hydrochloride is an organochlorine compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzoyl chloride, where a nitro group is substituted at the 4-position of the benzene ring. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-nitro-, hydrochloride can be synthesized through the nitration of benzoyl chlorideThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-nitrobenzoic acid. This process uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents to convert the carboxylic acid group into an acyl chloride group .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 4-nitro-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Dichloromethane, chloroform
Major Products
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4-nitro-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4-nitro-, hydrochloride primarily involves nucleophilic aromatic substitution reactions. The nitro group at the 4-position of the benzene ring acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This facilitates the formation of various derivatives through substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains an aldehyde group, which undergoes different types of reactions compared to benzoyl chloride, 4-nitro-, hydrochloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and nitro functional groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
182202-79-5 |
|---|---|
Molekularformel |
C7H5Cl2NO3 |
Molekulargewicht |
222.02 g/mol |
IUPAC-Name |
4-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H4ClNO3.ClH/c8-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H;1H |
InChI-Schlüssel |
GUOMRQUOSKLHKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)

![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)


